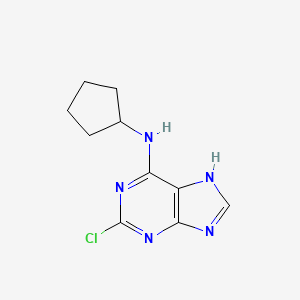
2-chloro-N-cyclopentyl-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclopentyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H14ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-7H-purin-6-amine typically involves the reaction of 2-chloroadenine with cyclopentylamine. The process can be summarized as follows:
Starting Materials: 2-chloroadenine and cyclopentylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon (Pd/C) and bases such as sodium hydroxide or potassium carbonate.
Purification: The product is purified by recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Batch Reactors: Utilizing large-scale batch reactors to carry out the synthesis under controlled conditions.
Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and yield.
Automation: Incorporating automated systems for precise control of reaction parameters and product quality.
化学反応の分析
Types of Reactions: 2-Chloro-N-cyclopentyl-7H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products:
Substitution Products: Various substituted purine derivatives.
Oxidation Products: Oxo-purine derivatives.
Reduction Products: Amine derivatives.
科学的研究の応用
2-Chloro-N-cyclopentyl-7H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-N-cyclopentyl-7H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context of use.
類似化合物との比較
2-Chloroadenine: A closely related compound with similar chemical properties.
6-Amino-2-chloropurine: Another derivative of purine with comparable reactivity.
2-Chloro-9H-purin-6-amine: A structural isomer with distinct biological activities.
Uniqueness: 2-Chloro-N-cyclopentyl-7H-purin-6-amine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
2-chloro-N-cyclopentyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c11-10-15-8-7(12-5-13-8)9(16-10)14-6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLQUHXPULJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














